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Compound Name: Celangulin XIX
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed validation specifically for the target site of Celangulin XIX is
limited in publicly available literature. This guide synthesizes data from studies on the closely
related analogue, Celangulin V, and assumes a shared mechanism of action. The V-ATPase H
subunit is the validated target for Celangulin V and is the putative target for Celangulin XIX.

Introduction

Celangulin XIX belongs to a family of insecticidal sesquiterpene polyol esters isolated from
Celastrus angulatus. While research has primarily focused on its analogue, Celangulin V, the
available evidence strongly suggests that these compounds target the Vacuolar-type H+-
ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells.
This guide provides a comparative analysis of the target validation for Celangulins, with a focus
on Celangulin V as a proxy for Celangulin XIX, and compares its performance with other
known V-ATPase inhibitors.

Target Site Validation of Celangulins

The primary target of Celangulin V has been identified as the H subunit of the V-ATPase in the
midgut of susceptible insect larvae.[1] This conclusion is supported by several lines of
experimental evidence:
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« Affinity Chromatography and Mass Spectrometry: Studies using affinity chromatography with
a Celangulin V-linked resin successfully isolated several binding proteins from the midgut of
Mythimna separata larvae. Subsequent analysis by liquid chromatography quadrupole time-
of-flight mass spectrometry (LC/Q-TOF-MS) identified the V-ATPase H subunit as a primary
binding partner.[1]

e Molecular Docking: Computational molecular docking studies have shown that Celangulin V
and its more potent analogues share the same binding pocket on the H subunit of V-ATPase.

[2]

e Physiological Effects: Treatment of insect midgut cells with Celangulin V leads to a rapid
depolarization of the apical membrane potential, a physiological effect consistent with the
inhibition of the V-ATPase proton pump.[1]

Comparative Performance Analysis

Celangulins are compared here with two well-characterized microbial V-ATPase inhibitors,
Bafilomycin A1 and Concanamycin A, which are widely used as research tools.
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Experimental Protocols

Objective: To determine the inhibitory effect of a compound on V-ATPase activity.
Methodology:

e Preparation of Midgut Brush Border Membrane Vesicles (BBMVs): Midguts from target insect
larvae (e.g., Mythimna separata) are dissected in a cold buffer. The tissue is homogenized,
and BBMVs are isolated by differential centrifugation.

o ATPase Activity Assay: The assay measures the release of inorganic phosphate (Pi) from
ATP hydrolysis. BBMVs are incubated with ATP in the presence and absence of the test
compound (e.g., Celangulin XIX) and specific inhibitors to differentiate V-ATPase activity
from other ATPases.

o Data Analysis: The amount of Pi released is quantified colorimetrically. The percentage of
inhibition is calculated by comparing the V-ATPase activity in the presence of the test
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compound to the control.
Objective: To isolate and identify the binding proteins of a ligand (e.g., Celangulin XIX).
Methodology:

e Ligand Immobilization: Celangulin XIX is chemically modified to introduce a linker arm,
which is then covalently coupled to a chromatography resin (e.g., CNBr-activated
Sepharose).

o Protein Extraction: Total protein is extracted from the target tissue (e.g., insect midgut).

« Affinity Chromatography: The protein extract is passed through the column containing the
immobilized Celangulin XIX. Proteins that bind to Celangulin XIX will be retained in the
column.

e Elution and Analysis: The bound proteins are eluted from the column. The eluted fractions
are then analyzed by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).

Objective: To determine the insecticidal activity of a compound when ingested by the target
insect.

Methodology:

o Diet Preparation: The test compound (e.g., Celangulin XIX) is incorporated into the artificial
diet of the insect larvae at various concentrations.

o Feeding: Larvae of a specific instar are allowed to feed on the treated diet for a defined
period.

o Mortality Assessment: The number of dead larvae is recorded at regular intervals (e.g., 24,
48, 72 hours).

o Data Analysis: The lethal dose 50 (LD50) or lethal concentration 50 (LC50) is calculated
using probit analysis.

Visualizations
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Caption: Proposed signaling pathway of Celangulin XIX in insect midgut cells.
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Caption: Experimental workflow for target identification and validation.
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Caption: Comparison of Celangulin with alternative V-ATPase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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